molecular formula C13H28N2O4 B7949555 Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester

Cat. No.: B7949555
M. Wt: 276.37 g/mol
InChI Key: VENKBTRFJOWPPW-UHFFFAOYSA-N
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Description

Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C11H24N2O3 and a molecular weight of 232.32 g/mol . This compound is a derivative of carbamic acid and is characterized by the presence of an aminopropoxy group and a dimethylethyl ester group. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with 3-(3-aminopropoxy)propylamine under controlled conditions. The reaction is usually carried out in an appropriate solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The aminopropoxy group can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester is unique due to its specific structure, which includes both an aminopropoxy group and a dimethylethyl ester group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[3-[2-(3-aminopropoxy)ethoxy]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O4/c1-13(2,3)19-12(16)15-7-5-9-18-11-10-17-8-4-6-14/h4-11,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENKBTRFJOWPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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